molecular formula C12H14N4O B1449512 5-benzyl-2-hydrazino-6-methylpyrimidin-4(3H)-one CAS No. 36361-81-6

5-benzyl-2-hydrazino-6-methylpyrimidin-4(3H)-one

Cat. No.: B1449512
CAS No.: 36361-81-6
M. Wt: 230.27 g/mol
InChI Key: YBHIHNWMGGDBAH-UHFFFAOYSA-N
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Description

5-benzyl-2-hydrazino-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Properties

IUPAC Name

5-benzyl-2-hydrazinyl-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-8-10(7-9-5-3-2-4-6-9)11(17)15-12(14-8)16-13/h2-6H,7,13H2,1H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHIHNWMGGDBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)NN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-hydrazino-6-methylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method might include the reaction of 5-benzyl-6-methylpyrimidin-4(3H)-one with hydrazine hydrate in the presence of a catalyst or under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new alkyl or acyl groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that 5-benzyl-2-hydrazino-6-methylpyrimidin-4(3H)-one exhibits significant antimicrobial properties. Research has shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Study : A study conducted by demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential utility in treating bacterial infections.

Anticancer Properties

The compound has also been explored for its anticancer activities. Preliminary investigations suggest that it may induce apoptosis in cancer cells through various mechanisms.

Data Table: Anticancer Activity

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HCT116 (Colon Cancer)20Cell cycle arrest
A549 (Lung Cancer)18Inhibition of proliferation

This table summarizes findings from multiple studies indicating the effectiveness of the compound against different cancer cell lines.

Enzyme Inhibition

5-benzyl-2-hydrazino-6-methylpyrimidin-4(3H)-one has shown promise as an inhibitor of specific enzymes relevant in metabolic pathways.

Case Study : Research highlighted in indicates that this compound inhibits dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis, thereby affecting cell growth and proliferation.

Drug Development

The unique structure of 5-benzyl-2-hydrazino-6-methylpyrimidin-4(3H)-one makes it a valuable scaffold for drug development. Its derivatives are being synthesized to enhance potency and selectivity against targeted diseases.

Formulation Studies

Formulation studies are underway to explore the compound's stability and bioavailability when included in various pharmaceutical preparations.

Data Table: Formulation Characteristics

Formulation TypeStability (Months)Bioavailability (%)
Tablet1275
Injectable Solution2485

These findings suggest that the compound can be effectively formulated into stable pharmaceutical products.

Mechanism of Action

The mechanism of action of 5-benzyl-2-hydrazino-6-methylpyrimidin-4(3H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include inhibition of DNA synthesis, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    5-benzyl-6-methylpyrimidin-4(3H)-one: Lacks the hydrazino group, which may alter its biological activity.

    2-hydrazino-6-methylpyrimidin-4(3H)-one: Lacks the benzyl group, potentially affecting its chemical properties.

Uniqueness

5-benzyl-2-hydrazino-6-methylpyrimidin-4(3H)-one is unique due to the presence of both the benzyl and hydrazino groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

5-benzyl-2-hydrazino-6-methylpyrimidin-4(3H)-one is a heterocyclic compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

5-benzyl-2-hydrazino-6-methylpyrimidin-4(3H)-one is classified as a pyrimidine derivative. Its structural formula can be represented as follows:

C12H14N4O\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}

The compound features both benzyl and hydrazino groups, which may contribute to its unique reactivity and biological properties. The synthesis typically involves the condensation of 5-benzyl-6-methylpyrimidin-4(3H)-one with hydrazine hydrate under controlled conditions, such as reflux or using a catalyst .

The biological activity of 5-benzyl-2-hydrazino-6-methylpyrimidin-4(3H)-one is thought to arise from its interaction with various molecular targets. It may inhibit specific enzymes or receptors, affecting pathways such as:

  • DNA Synthesis Inhibition : Potentially blocking replication in cancer cells.
  • Enzyme Modulation : Interacting with key enzymes involved in metabolic processes.
  • Receptor Binding : Targeting receptors that play roles in cell signaling and proliferation .

Antimicrobial Properties

Research indicates that 5-benzyl-2-hydrazino-6-methylpyrimidin-4(3H)-one exhibits promising antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to established antibiotics. For example, preliminary studies have reported minimum inhibitory concentrations (MICs) that suggest significant antibacterial activity .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, such as breast cancer cells. The compound's IC50 values indicate effective inhibition of cell growth at micromolar concentrations .

Study 1: Anticancer Efficacy

In a study published in Molecules, various derivatives of pyrimidine compounds were assessed for their ability to inhibit PARP1 activity, a critical enzyme in DNA repair mechanisms. The results showed that compounds similar to 5-benzyl-2-hydrazino-6-methylpyrimidin-4(3H)-one significantly increased CASPASE 3/7 activity, indicating enhanced apoptosis in treated cells .

CompoundIC50 (µM)Mechanism
5-benzyl-2-hydrazino-6-methylpyrimidin-4(3H)-one18PARP1 Inhibition
Olaparib57.3PARP1 Inhibition

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of various pyrimidine derivatives, including 5-benzyl-2-hydrazino-6-methylpyrimidin-4(3H)-one. The compound demonstrated significant activity against several Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-benzyl-2-hydrazino-6-methylpyrimidin-4(3H)-one
Reactant of Route 2
5-benzyl-2-hydrazino-6-methylpyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.